molecular formula C7H9BrN2 B3256699 (2-Bromo-3-methylphenyl)hydrazine CAS No. 274907-04-9

(2-Bromo-3-methylphenyl)hydrazine

Cat. No.: B3256699
CAS No.: 274907-04-9
M. Wt: 201.06 g/mol
InChI Key: ZOJIPDPQNHFSJC-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)hydrazine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-methylphenyl)hydrazine typically involves the reaction of 2-bromo-3-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-methylphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The bromine atom can be reduced to form the corresponding phenylhydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Phenylhydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

(2-Bromo-3-methylphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.

    2-Bromo-phenylhydrazine: Similar structure but lacks the methyl group, which can influence its reactivity and biological activity.

    3-Methylphenylhydrazine:

Uniqueness: (2-Bromo-3-methylphenyl)hydrazine is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-bromo-3-methylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-2-4-6(10-9)7(5)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJIPDPQNHFSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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